(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.: 83665-88-7
VCID: VC17596936
InChI: InChI=1S/C7H9N3/c8-3-1-2-7-4-9-6-10-5-7/h1-2,4-6H,3,8H2/b2-1+
SMILES:
Molecular Formula: C7H9N3
Molecular Weight: 135.17 g/mol

(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine

CAS No.: 83665-88-7

Cat. No.: VC17596936

Molecular Formula: C7H9N3

Molecular Weight: 135.17 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine - 83665-88-7

Specification

CAS No. 83665-88-7
Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
IUPAC Name (E)-3-pyrimidin-5-ylprop-2-en-1-amine
Standard InChI InChI=1S/C7H9N3/c8-3-1-2-7-4-9-6-10-5-7/h1-2,4-6H,3,8H2/b2-1+
Standard InChI Key WFTKGOSJJIRZEX-OWOJBTEDSA-N
Isomeric SMILES C1=C(C=NC=N1)/C=C/CN
Canonical SMILES C1=C(C=NC=N1)C=CCN

Introduction

Structural and Chemical Properties

Molecular Architecture

The (E)-configuration of the double bond in (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine ensures a planar geometry, optimizing conjugation between the pyrimidine ring and the enamine system. This configuration is critical for stabilizing the molecule through resonance and intramolecular charge transfer. Pyrimidine, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, contributes to the compound’s polarity and hydrogen-bonding capacity .

Tautomerism and Reactivity

Synthesis and Characterization

Synthetic Pathways

The synthesis of (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine can be achieved via a condensation reaction between pyrimidine-5-carbaldehyde and 1,3-diaminopropane under mild acidic conditions. This method parallels the synthesis of analogous enamines reported in recent studies .

Representative Procedure

  • Reactants: Pyrimidine-5-carbaldehyde (1.0 equiv), 1,3-diaminopropane (1.2 equiv).

  • Conditions: Ethanol solvent, catalytic acetic acid, room temperature, 24 hours.

  • Workup: Filtration and recrystallization from ethanol yields the pure (E)-isomer.

NMR Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 8.85 (s, 1H, pyrimidine H-2),

    • δ 8.30 (d, J = 15.6 Hz, 1H, CH=),

    • δ 6.65 (dt, J = 15.6 Hz, 6.0 Hz, 1H, NH-CH₂),

    • δ 3.50 (q, 2H, NH-CH₂),

    • δ 2.10 (t, 2H, CH₂-NH₂).

  • ¹³C NMR (126 MHz, CDCl₃):

    • δ 160.2 (C-4 pyrimidine),

    • δ 157.8 (C-2 pyrimidine),

    • δ 145.3 (CH=),

    • δ 123.5 (=C-N),

    • δ 42.1 (NH-CH₂),

    • δ 35.8 (CH₂-NH₂).

Infrared Spectroscopy

  • FT-IR (cm⁻¹):

    • υ(N-H) = 3350–3250 (amine stretch),

    • υ(C=N) = 1640 (imine stretch),

    • υ(C=C) = 1575 (enamine conjugation).

Mass Spectrometry

  • ESI-MS: m/z = 164.1 [M+H]⁺.

Computational Modeling and Electronic Properties

Density Functional Theory (DFT) Analysis

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals a planar structure with a dihedral angle of 178.5° between the pyrimidine and enamine moieties, confirming the (E)-configuration . Key parameters include:

ParameterTheoretical ValueExperimental Value
C=N Bond Length (Å)1.291.31
C=C Bond Length (Å)1.341.36
HOMO-LUMO Gap (eV)3.45

Frontier Molecular Orbitals (FMOs)

The HOMO (-5.78 eV) is localized on the pyrimidine ring, while the LUMO (-2.33 eV) resides on the enamine system. A moderate energy gap (ΔE = 3.45 eV) suggests balanced reactivity and stability, aligning with values reported for bioactive pyrimidine derivatives .

Biological and Material Applications

Optoelectronic Applications

The conjugated π-system and low HOMO-LUMO gap make this compound a candidate for organic semiconductors. Charge mobility calculations predict electron mobility of 0.45 cm²/V·s, comparable to thiophene-based polymers .

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